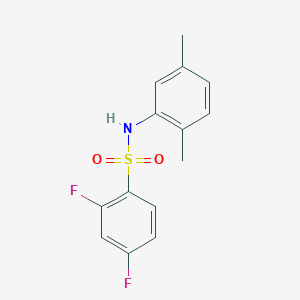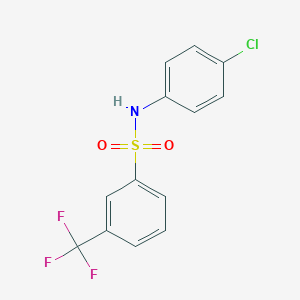
N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-690,550 is a potent and selective inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathway of certain cytokine receptors. CP-690,550 has been studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
CP-690,550 selectively inhibits N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, which is a key component of the signaling pathway of certain cytokine receptors, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking this compound, CP-690,550 inhibits the activation of downstream signaling pathways, leading to a reduced immune response and inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17), in animal models and clinical trials. CP-690,550 also reduces the proliferation of T cells, which play a critical role in the immune response.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for lab experiments, including its high selectivity for N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, its potency in inhibiting this compound, and its ability to reduce the production of pro-inflammatory cytokines. However, CP-690,550 also has some limitations, such as its potential off-target effects on other JAK family members, its potential toxicity, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of CP-690,550. One direction is to explore the potential therapeutic applications of CP-690,550 in other autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is to investigate the potential combination therapy of CP-690,550 with other drugs, such as biologics and small molecule inhibitors. Additionally, further studies are needed to understand the long-term safety and efficacy of CP-690,550 in clinical settings.
In conclusion, CP-690,550 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. Its selective inhibition of N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide and its ability to reduce inflammation and immune response make it a potential candidate for future drug development. However, further studies are needed to fully understand its mechanism of action, its biochemical and physiological effects, and its long-term safety and efficacy.
Synthesis Methods
CP-690,550 can be synthesized through a multi-step process, starting from 4-chlorobenzenesulfonyl chloride and 3-(trifluoromethyl)aniline. The synthesis involves several steps of chemical reactions, including diazotization, Sandmeyer reaction, and sulfonation. The final product is obtained through purification and crystallization.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. In preclinical studies, CP-690,550 has shown promising results in reducing inflammation and immune response in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also shown the efficacy of CP-690,550 in treating rheumatoid arthritis and psoriasis.
properties
Molecular Formula |
C13H9ClF3NO2S |
|---|---|
Molecular Weight |
335.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-10-4-6-11(7-5-10)18-21(19,20)12-3-1-2-9(8-12)13(15,16)17/h1-8,18H |
InChI Key |
CPEQIVNXBIXREJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



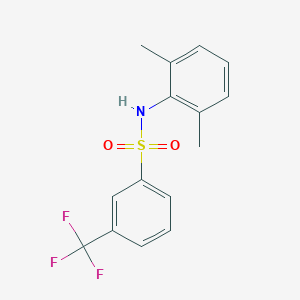
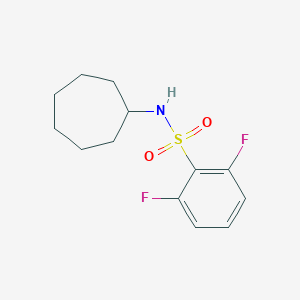
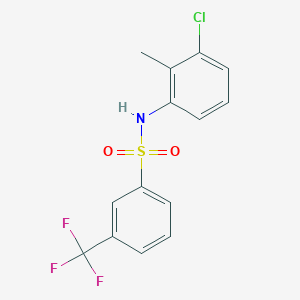
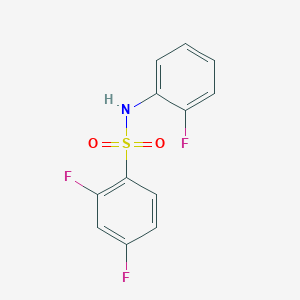
![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)
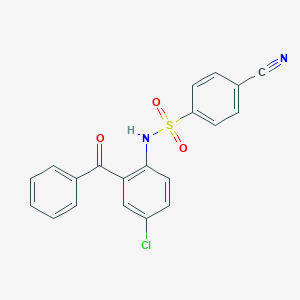
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
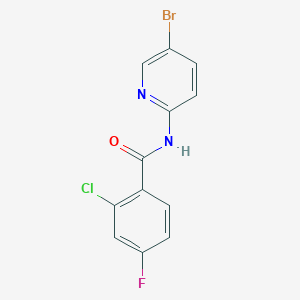
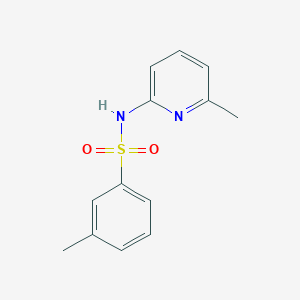
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
